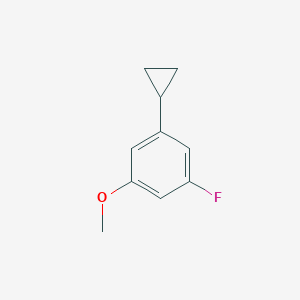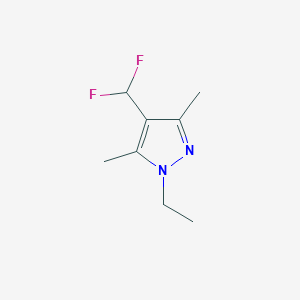
3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanenitrile is a chemical compound that features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanenitrile typically involves the reaction of 6-chloro-3-pyridinecarbonitrile with trifluoroacetaldehyde and a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The use of an improved Raney nickel catalyst has been reported to be highly effective for the selective hydrogenation of 6-chloro-3-pyridinecarbonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanenitrile involves its interaction with specific molecular targets. The compound may act on nicotinic acetylcholine receptors, similar to other neonicotinoid compounds. By binding to these receptors, it can disrupt normal neural transmission, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-3-pyridinemethanol: This compound shares the pyridine ring and chlorine substitution but lacks the trifluoromethyl group.
N-(6-Chloro-3-pyridylmethyl)-N-cyano-N-methylacetamidine:
Uniqueness
3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanenitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H6ClF3N2O |
|---|---|
Molekulargewicht |
250.60 g/mol |
IUPAC-Name |
3-(6-chloropyridin-3-yl)-4,4,4-trifluoro-3-hydroxybutanenitrile |
InChI |
InChI=1S/C9H6ClF3N2O/c10-7-2-1-6(5-15-7)8(16,3-4-14)9(11,12)13/h1-2,5,16H,3H2 |
InChI-Schlüssel |
RWFQRQUBNSGJMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C(CC#N)(C(F)(F)F)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,5-Dioxo-1-pyrrolidinyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate](/img/structure/B13704774.png)

![8-Fluoroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13704793.png)
![4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13704794.png)





![8-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13704829.png)


